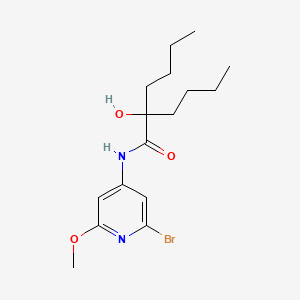
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy group, and a hydroxyhexanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-6-methoxypyridine.
Amidation: The brominated pyridine is then subjected to amidation with 2-butyl-2-hydroxyhexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones.
Reduction: Products include alkanes.
科学的研究の応用
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated pyridine derivatives.
作用機序
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the pyridine ring can facilitate binding to these targets, while the hydroxyhexanamide moiety can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the hydroxyhexanamide moiety, making it less versatile in terms of functionalization.
2-Butyl-2-hydroxyhexanoic acid: Lacks the brominated pyridine ring, limiting its potential interactions with biological targets.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H25BrN2O3 |
|---|---|
分子量 |
373.28 g/mol |
IUPAC名 |
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C16H25BrN2O3/c1-4-6-8-16(21,9-7-5-2)15(20)18-12-10-13(17)19-14(11-12)22-3/h10-11,21H,4-9H2,1-3H3,(H,18,19,20) |
InChIキー |
GQODZFKPVZSNFA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



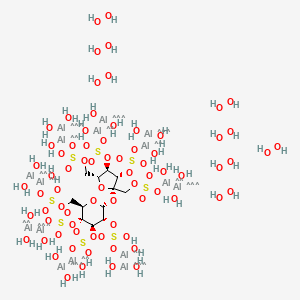

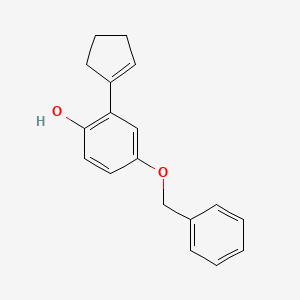
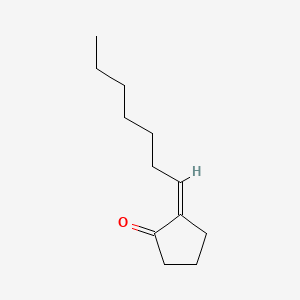
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
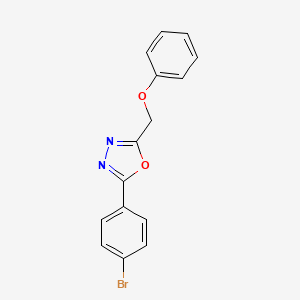
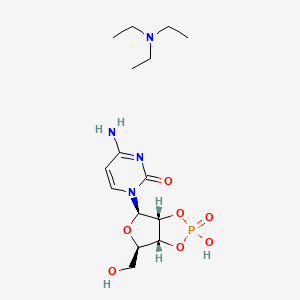

![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
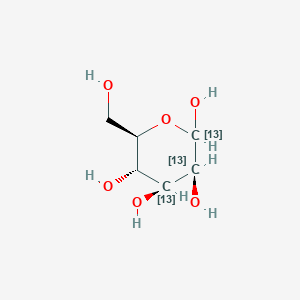
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
